2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c15-13-5-3-4-12(10-13)7-9-16-11-14-6-1-2-8-17-14/h1-6,8,10,16H,7,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGQCQRZPUDAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367255 | |
| Record name | 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5566-15-4 | |
| Record name | 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of 3-fluorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
TRPV1 Antagonism
One of the primary applications of this compound is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is involved in pain signaling and inflammatory responses.
- Case Study : A study conducted on a series of analogues demonstrated that certain derivatives exhibited potent antagonistic activity against TRPV1, with some compounds showing Ki values as low as 0.2 nM. For instance, compound 49 S was identified as a highly selective TRPV1 antagonist, significantly outperforming its parent compounds in terms of analgesic efficacy in neuropathic pain models .
| Compound | Ki (nM) | Analgesic Efficacy | Side Effects |
|---|---|---|---|
| 49 S | 0.2 | High | Minimal |
| Parent | 20 | Moderate | Moderate |
Anti-Fibrotic Activity
Recent investigations have also explored the anti-fibrotic properties of related compounds. In vitro studies indicated that certain derivatives could inhibit collagen expression and hydroxyproline content, suggesting potential applications in treating fibrotic diseases.
- Findings : Compounds such as 12m and 12q showed IC50 values around 45 μM for inhibiting collagen synthesis, indicating their potential as novel anti-fibrotic agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications to the pyridine ring and fluorophenyl moiety have been systematically studied to enhance potency and selectivity.
- Key Insights : The introduction of hydrophobic substituents significantly improved antagonistic activity against TRPV1, while hydrophilic modifications led to reduced efficacy. This highlights the importance of molecular structure in drug design .
| Modification Type | Impact on Activity |
|---|---|
| Hydrophobic | Increased potency |
| Hydrophilic | Decreased potency |
Mechanistic Studies
The mechanism by which 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine exerts its effects has been elucidated through various studies:
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyridine moiety allow the compound to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Targets
Table 1: Key Structural and Pharmacological Comparisons
Receptor Binding and Selectivity
- σ-Receptor Ligands: Compounds with trifluoromethoxy-phenyl groups (e.g., 's compounds 29 and 30) exhibit high σ1/σ2 receptor binding (Ki = 1–10 nM). In contrast, the target compound lacks a trifluoromethoxy group, suggesting divergent receptor profiles. Its pyridine ring may instead favor interactions with heme-containing enzymes like NOS .
- 5-HT2A Receptor Agonists: NBOMe derivatives (e.g., 24H-NBOMe) achieve sub-nanomolar 5-HT2A binding due to the N-methoxybenzyl group. The target compound's pyridinylmethyl group likely reduces 5-HT2A affinity but may enhance selectivity for other targets, such as MAO-B or NOS .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The acetamide group in Compound 9 () confers resistance to oxidative metabolism, whereas the target compound’s secondary amine may increase susceptibility to N-demethylation .
Biological Activity
2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the incorporation of a fluorinated phenyl group and a pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine is CHFN. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Weight | 211.26 g/mol |
| CAS Number | 418776-49-5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures display antimicrobial properties against a variety of pathogens, including bacteria and fungi. For instance, derivatives of pyridine have shown effectiveness against Escherichia coli and Staphylococcus aureus .
- Antinociceptive Effects : Certain analogs have been studied for their analgesic properties, particularly as TRPV1 antagonists. These compounds can modulate pain pathways, providing potential for pain management therapies .
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For example, studies on related pyridine derivatives have shown inhibition of cell proliferation in breast cancer models .
The mechanism by which 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine exerts its biological effects involves interaction with specific receptors and enzymes:
- TRPV1 Receptor Modulation : Compounds structurally akin to this ethanamine derivative have been identified as TRPV1 antagonists, which can inhibit capsaicin-induced pain pathways. This interaction is crucial for developing new analgesics with fewer side effects .
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby altering cellular functions. This mechanism is particularly relevant in the context of cancer therapy where metabolic dysregulation is common .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridine derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for similar compounds ranged from 40 to 50 µg/mL, indicating potential for therapeutic use .
Analgesic Activity
In a neuropathic pain model, a related compound demonstrated significant analgesic effects with minimal side effects compared to traditional opioids. This suggests that derivatives like 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine could serve as safer alternatives for pain management .
Anticancer Studies
Research on pyridine-based compounds showed promising results in inhibiting MCF-7 breast cancer cells. Treated cells exhibited increased lactate dehydrogenase (LDH) activity and alterations in cell cycle progression, suggesting induction of apoptosis at higher concentrations .
Q & A
Basic: What are the recommended synthetic routes for 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine?
The synthesis typically involves multi-step reactions starting from halogenated intermediates. A common approach includes:
- Step 1: Alkylation of 3-fluorophenyl ethylamine derivatives with pyridin-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Purification via column chromatography, often using silica gel and ethyl acetate/hexane gradients .
- Key conditions: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to stabilize intermediates, with triethylamine as a catalyst to neutralize byproducts .
Basic: How is the structural integrity of this compound confirmed?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and amine linkage .
- Mass Spectrometry (MS): High-resolution MS for molecular weight verification .
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., C-F stretch at ~1100 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature control: Maintaining 60–80°C during coupling reactions to minimize side products .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst use: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to accelerate amine bond formation .
Advanced: What analytical techniques resolve contradictions in spectroscopic data for structural elucidation?
Contradictions (e.g., overlapping NMR peaks) are addressed via:
- 2D NMR (COSY, HSQC): To resolve proton-proton and carbon-proton correlations .
- X-ray crystallography: For absolute configuration determination, as seen in structurally similar pyridine derivatives .
- Computational modeling: DFT calculations to predict and compare spectroscopic profiles .
Basic: What are the primary biological targets or activities studied for this compound?
Preliminary studies focus on:
- Antimicrobial activity: Screening against Gram-positive bacteria and fungi .
- Receptor interactions: Binding affinity to serotonin or dopamine receptors due to structural similarity to psychoactive amines .
Advanced: How do structural modifications impact biological activity?
- Fluorine position: 3-fluorophenyl vs. 4-fluorophenyl analogs show varied receptor binding due to steric and electronic effects .
- Pyridine substitution: Methyl or ethyl groups on the pyridine ring alter lipophilicity and blood-brain barrier penetration .
Advanced: What strategies mitigate instability during synthesis?
- Inert atmosphere: Use of nitrogen/argon to prevent oxidation of amine intermediates .
- Low-temperature storage: For intermediates prone to degradation .
- Stabilizing agents: Addition of antioxidants like BHT (butylated hydroxytoluene) in reaction mixtures .
Basic: How is purity assessed post-synthesis?
- Thin-Layer Chromatography (TLC): To monitor reaction progress and detect impurities .
- High-Performance Liquid Chromatography (HPLC): Quantitative purity analysis using C18 columns and UV detection .
Advanced: What computational methods predict interactions with biological targets?
- Molecular docking: AutoDock or Schrödinger Suite to simulate binding to receptors (e.g., 5-HT₂A) .
- Molecular Dynamics (MD) simulations: GROMACS to assess stability of ligand-receptor complexes over time .
Basic: What are the storage and handling recommendations?
- Storage: In amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis .
- Handling: Use of gloves and fume hoods to avoid amine exposure, as per SDS guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
